2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide
Description
2-(6-Chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide is a benzothiadiazine-based acetamide derivative characterized by a 1,2,3-benzothiadiazin core substituted with a chloro group at position 6, a phenyl group at position 4, and a sulfone moiety (1,1-dioxido). The acetamide side chain is linked to a 4-fluorophenyl group. Its synthesis likely involves condensation reactions typical of acetamide derivatives, as seen in related compounds .
Properties
IUPAC Name |
2-(6-chloro-1,1-dioxo-4-phenyl-1λ6,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3O3S/c22-15-6-11-19-18(12-15)21(14-4-2-1-3-5-14)25-26(30(19,28)29)13-20(27)24-17-9-7-16(23)8-10-17/h1-12H,13H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVTUDFRMFTVHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(S(=O)(=O)C3=C2C=C(C=C3)Cl)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(6-chloro-1,1-dioxido-4-phenyl-2H-1,2,3-benzothiadiazin-2-yl)-N-(4-fluorophenyl)acetamide (CAS Number: 1031619-22-3) is a complex organic molecule characterized by its unique structural features, including a benzothiadiazine core and various functional groups. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 443.88 g/mol. Its structure includes halogen substitutions (chlorine and fluorine), which can significantly influence its chemical behavior and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H15ClFN3O3S |
| Molecular Weight | 443.88 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1031619-22-3 |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Potential mechanisms include:
Binding to Enzymes: The compound may inhibit or modulate the activity of enzymes involved in critical biological processes, potentially affecting metabolic pathways.
Interacting with Receptors: By binding to cellular receptors, it may alter signal transduction pathways that regulate various physiological responses.
Disrupting Cellular Functions: The compound could interfere with cellular processes such as DNA replication and protein synthesis, leading to altered cell division and function.
Biological Activities
Research indicates that compounds with similar structural motifs exhibit a range of biological activities. The following activities have been observed for related compounds:
- Antimicrobial Activity: Some benzothiadiazine derivatives have shown effectiveness against bacterial strains, indicating potential use as antimicrobial agents.
- Anticancer Properties: Certain derivatives have demonstrated cytotoxic effects on cancer cell lines through apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects: Compounds in this class may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Antimicrobial Activity
A study assessing the antimicrobial properties of benzothiadiazine derivatives found that compounds similar to this compound exhibited significant inhibition against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results for further development as antimicrobial agents .
Anticancer Activity
In vitro studies on cancer cell lines demonstrated that derivatives of this compound could induce apoptosis and inhibit proliferation. For instance, one study reported that a related compound led to a decrease in cell viability in breast cancer cells by up to 70% at specific concentrations .
Anti-inflammatory Effects
Another research highlighted the anti-inflammatory potential of similar benzothiadiazine compounds. The study showed that these compounds could significantly reduce the levels of inflammatory markers in animal models of inflammation .
Comparison with Similar Compounds
2-(1,1-Dioxido-2H-1λ⁶,2,4-benzothiadiazin-3-yl)-N-(4-phenoxyphenyl)acetamide (CAS 951460-72-3)
- Structure: Features a phenoxyphenyl group instead of 4-fluorophenyl. The benzothiadiazin core lacks the 6-chloro and 4-phenyl substitutions.
- Molecular Weight : 407.4 g/mol (vs. target compound’s ~443.9 g/mol).
- The phenoxyphenyl substituent introduces additional ether linkages, which may enhance solubility compared to the fluorophenyl group .
2-(6-Chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2,6-dimethylphenyl)acetamide (CAS Unspecified)
- Structure : Substituted with 2-fluorophenyl on the benzothiadiazin core and 2,6-dimethylphenyl on the acetamide.
- Molecular Weight : 471.9 g/mol.
- Key Differences : The 2,6-dimethylphenyl group introduces steric hindrance, likely reducing rotational freedom compared to the 4-fluorophenyl group. The 2-fluorophenyl substitution on the core may influence electronic properties differently than the target compound’s 4-phenyl group .
Acetamide Derivatives with Halogen-Substituted Phenyl Groups
2-Chloro-N-(4-fluorophenyl)acetamide
- Structure : A simpler analog lacking the benzothiadiazin core.
- Molecular Weight : ~187.6 g/mol.
- This compound is primarily an intermediate in synthesizing complex acetamides .
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide
- Structure : Substitutes the benzothiadiazin core with a naphthalene group.
- Crystallographic Data : Dihedral angle between the chloro-fluorophenyl and naphthalene rings is 60.5°, indicating significant conformational flexibility. Bond lengths (e.g., N–C: 1.347 Å) align with typical acetamide derivatives .
Thiadiazine-Thioacetamide Hybrids
N-(4-Chloro-2-fluorophenyl)-2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide (CAS 1031956-21-4)
- Structure : Incorporates a thioether linkage and a 4-ethyl substituent on the thiadiazine ring.
- Molecular Weight : 427.9 g/mol.
- Key Differences : The thioether group may confer redox activity, while the ethyl substituent could modulate metabolic stability. The 4-chloro-2-fluorophenyl group offers a distinct electronic profile compared to the target’s 4-fluorophenyl .
Structural and Functional Analysis
Crystallographic and Bond-Length Comparisons
- Bond Lengths : In N-(4-fluorophenyl)acetamide derivatives, typical N–C and C–O bond lengths range from 1.347–1.401 Å and 1.214–1.230 Å, respectively, consistent with resonance stabilization of the amide group .
- Dihedral Angles : Substituents on aromatic rings (e.g., 4-fluorophenyl vs. naphthalene) significantly influence molecular conformation. For example, dihedral angles >60° in naphthalene-containing analogs suggest reduced planarity compared to rigid benzothiadiazin derivatives .
Q & A
Q. How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
- Methodological Answer: Optimization requires precise control of reaction conditions, including temperature (e.g., 60–80°C for cyclization steps), solvent selection (polar aprotic solvents like DMF), and pH adjustments. Intermediate purification via column chromatography and final recrystallization in ethanol/water mixtures enhances purity. Reaction progress should be monitored using HPLC (reverse-phase C18 columns) and NMR spectroscopy to track byproduct formation .
Q. What analytical techniques are most effective for confirming structural integrity post-synthesis?
- Methodological Answer: A combination of 1H/13C NMR (to verify proton environments and carbon骨架), high-resolution mass spectrometry (HR-MS) for molecular weight confirmation, and FT-IR spectroscopy (to identify functional groups like sulfone and amide bonds) is recommended. Purity validation should include HPLC with UV detection at 254 nm and a mobile phase of acetonitrile/water (70:30 v/v) .
Q. What initial biological screening approaches are recommended for assessing bioactivity?
- Methodological Answer: Begin with enzyme inhibition assays (e.g., kinase or protease panels) using fluorogenic substrates and receptor binding studies (radioligand displacement assays with ³H-labeled competitors). Prioritize targets based on structural analogs, such as benzothiadiazine derivatives known for kinase modulation .
Advanced Research Questions
Q. How can computational methods predict the binding modes of this compound with biological targets?
- Methodological Answer: Use molecular docking (AutoDock Vina or Glide) to simulate interactions with target proteins (e.g., kinases or GPCRs), followed by molecular dynamics (MD) simulations (GROMACS or AMBER) to assess binding stability over 100 ns trajectories. Validate predictions with mutagenesis studies on key residues identified in docking poses .
Q. What strategies are recommended for designing SAR studies on analogs?
- Methodological Answer: Systematically modify substituents:
- Benzothiadiazine core: Vary halogen (Cl → Br) or introduce electron-withdrawing groups (NO₂) to alter electronic effects.
- Acetamide side chain: Replace 4-fluorophenyl with substituted aryl groups (e.g., 3-CF₃-phenyl) to probe steric and hydrophobic interactions.
Evaluate changes via IC₅₀ profiling in dose-response assays and correlate with computed logP/ADMET properties .
Q. How can researchers resolve contradictions in biological activity data across studies?
- Methodological Answer: Perform orthogonal assays (e.g., SPR for binding kinetics if ELISA results conflict) and validate cell-based findings using isogenic cell lines to rule out genetic variability. Replicate studies under standardized conditions (e.g., serum-free media, 37°C, 5% CO₂) to minimize environmental variability .
Q. How to design selectivity profiling experiments to differentiate off-target effects?
- Methodological Answer: Use a broad-panel screening approach (e.g., Eurofins CEREP panel) across 50+ targets, including GPCRs, ion channels, and transporters. Prioritize targets showing >50% inhibition at 10 µM. Confirm hits with counter-screens using siRNA knockdown or CRISPR-Cas9-edited cell lines .
Q. What advanced spectroscopic methods study dynamic molecular interactions in solution?
- Methodological Answer: 2D NOESY NMR identifies spatial proximity between the compound and target peptides. Isothermal titration calorimetry (ITC) quantifies binding thermodynamics (ΔH, ΔS) with 1:1 stoichiometry. For real-time monitoring, use surface plasmon resonance (SPR) with immobilized protein targets .
Q. How to integrate in vitro and in silico ADMET data for preclinical prioritization?
- Methodological Answer: Combine in vitro microsomal stability assays (human liver microsomes, t₁/₂ > 30 min) with in silico predictions (SwissADME, pkCSM) for permeability (Caco-2 Papp > 1 × 10⁻⁶ cm/s) and toxicity (hERG IC₅₀ > 10 µM). Prioritize analogs with >80% target engagement and <20% cytotoxicity in HepG2 cells .
Q. What methodologies enable real-time monitoring of reaction intermediates during synthesis?
- Methodological Answer:
In situ FTIR spectroscopy tracks functional group transformations (e.g., disappearance of carbonyl peaks at ~1700 cm⁻¹). LC-MS with charged aerosol detection identifies transient intermediates (e.g., chlorinated precursors) using a gradient elution of 0.1% formic acid in water/acetonitrile .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
